4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid

概述

描述

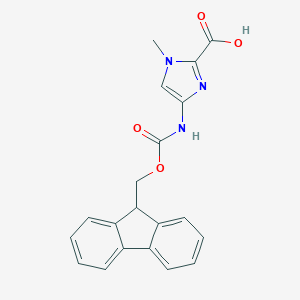

4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The Fmoc group is commonly used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. This compound is particularly valuable in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and other complex molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). The reaction proceeds under mild conditions and yields the protected amino acid .

Industrial Production Methods: In an industrial setting, the production of Fmoc-protected amino acids often employs solid-phase synthesis techniques. This involves the use of resins such as 2-chlorotrityl chloride (2-CTC) resin, which temporarily protects the carboxylic acid group during the synthesis . The Fmoc group is introduced using reagents like Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) to ensure high yield and purity .

化学反应分析

Types of Reactions: 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid undergoes several types of reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF (dimethylformamide), which is a common step in peptide synthesis.

Coupling Reactions: The compound can participate in peptide bond formation using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Coupling: HBTU and DIPEA in DMF.

Major Products: The major products formed from these reactions are typically peptides with the Fmoc group removed, allowing for further functionalization or elongation of the peptide chain .

科学研究应用

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid is primarily used as a building block in the synthesis of peptides. It facilitates solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of complex peptide sequences. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during synthesis, enabling selective reactions and the formation of desired peptide bonds.

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized this compound to create peptides with enhanced biological activity. The compound's unique structural properties contributed to the stability and efficacy of the synthesized peptides in biological assays.

Drug Development

Pharmaceutical Applications

The compound plays a crucial role in drug development, particularly in designing drugs that target specific biological pathways. Its imidazole structure is known for its ability to participate in hydrogen bonding and other interactions critical for binding to biological targets.

Case Study: HIV Integrase Inhibitors

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on HIV integrase. These studies highlight the compound's potential as a scaffold for developing new antiviral agents targeting HIV replication pathways.

Bioconjugation

Enhancing Diagnostic and Therapeutic Agents

In bioconjugation processes, this compound is employed to attach biomolecules to surfaces or other molecules. This enhances the functionality of diagnostic tools and therapeutic agents by improving their stability and specificity.

Case Study: Targeted Drug Delivery Systems

A notable application involves using this compound in targeted drug delivery systems where it aids in conjugating drugs to antibodies. This approach allows for more precise targeting of cancer cells, minimizing side effects while maximizing therapeutic efficacy.

Research in Biochemistry

Studying Enzyme Activity and Protein Interactions

The compound is valuable in biochemical research for studying enzyme activity and protein interactions. Its ability to mimic natural substrates makes it a useful tool for investigating metabolic pathways and cellular functions.

Case Study: Enzyme Inhibition Studies

In enzyme inhibition studies, researchers have used this compound to explore its effects on specific enzymes related to metabolic disorders. The findings indicate that modifications of this compound can lead to potent inhibitors that may serve as therapeutic agents.

Material Science

Functionalized Surfaces and Nanomaterials

The compound is explored in material science for creating functionalized surfaces and nanomaterials applicable in sensors and drug delivery systems. Its chemical properties allow for the modification of surface characteristics, enhancing sensor sensitivity or drug release profiles.

Case Study: Development of Sensor Technologies

Recent advancements have seen the integration of this compound into sensor technologies for detecting biomolecules. The functionalization improves the sensor's selectivity and response time, showcasing its potential in diagnostic applications.

Summary Table of Applications

| Application Area | Description | Notable Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis | Synthesis of bioactive peptides |

| Drug Development | Scaffold for designing drugs targeting specific pathways | HIV integrase inhibitors |

| Bioconjugation | Enhances functionality of diagnostic and therapeutic agents | Targeted drug delivery systems |

| Biochemistry Research | Studies enzyme activity and protein interactions | Enzyme inhibition studies |

| Material Science | Creation of functionalized surfaces and nanomaterials | Development of sensor technologies |

作用机制

The primary mechanism of action for 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build complex peptides .

相似化合物的比较

Fmoc-Glycine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Alanine: Similar in function but with a different side chain.

Fmoc-Phenylalanine: Features an aromatic side chain, providing different hydrophobic interactions.

Uniqueness: 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid is unique due to its imidazole ring, which can participate in hydrogen bonding and metal coordination, making it valuable in the synthesis of peptides with specific structural and functional properties .

生物活性

4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid (CAS No: 252206-28-3) is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This compound serves as a building block in the synthesis of various bioactive molecules, particularly in the development of peptide mimetics and heteroaromatic oligoamides. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Molecular Formula: C₁₈H₁₅N₃O₄

Molecular Weight: 363.373 g/mol

Purity: Typically >95% in commercial preparations .

The biological activity of this compound primarily stems from its ability to mimic natural amino acids and participate in peptide bond formation. Its structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable component in drug design.

Antiviral Activity

Research indicates that imidazole derivatives, including this compound, exhibit antiviral properties. For instance, compounds featuring imidazole rings have been shown to inhibit viral replication in various studies, particularly against RNA viruses . The specific mechanism often involves interference with viral entry or replication processes.

Antibacterial Properties

Imidazole derivatives are also noted for their antibacterial activities. Studies have demonstrated that modifications to the imidazole structure can enhance its efficacy against bacterial strains, potentially by disrupting bacterial cell wall synthesis or function .

Case Studies

-

Imidazole Derivatives Against Viral Infections

A study highlighted the efficacy of imidazole-based compounds against the Tobacco Mosaic Virus (TMV). Compounds similar to this compound showed significant antiviral activity with IC50 values indicating effective inhibition at low concentrations . -

Antibacterial Screening

In another investigation, various imidazole derivatives were screened for antibacterial activity against common pathogens. The results indicated that certain structural modifications led to enhanced activity, suggesting that this compound could be optimized for better antibacterial performance .

Table 1: Summary of Biological Activities

属性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-23-10-17(21-18(23)19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,22,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUJLUWSTBUALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426690 | |

| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252206-28-3 | |

| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。